

Geological Origin of Bahía Inglesa Phosphate Deposits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bahía Inglesa Formation in the Atacama region of northern Chile is host to significant sedimentary phosphate deposits. This technical guide provides an in-depth overview of the geological origin, chemical composition, and geochronology of these phosphorites. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be interested in the unique geochemical properties of these deposits, including their potential for sourcing raw materials.

Geological Setting and Formation

The Bahía Inglesa phosphate deposits are a classic example of sedimentary phosphorites formed in a shallow marine environment. The primary mechanism for their genesis is the upwelling of cold, deep ocean water rich in dissolved phosphate.[1] As this nutrient-rich water reached the warmer, shallower continental shelf of the Bahía Inglesa basin, the decrease in pressure and increase in temperature and pH led to the supersaturation and precipitation of phosphate minerals.[1]

The deposits are hosted within the Miocene to Pliocene Bahía Inglesa Formation, which unconformably overlies a basement of Paleozoic metamorphic rocks and Cretaceous granitoids.[1] The formation itself is a sequence of siltstones, fine sands, coquinas, pebble beds, and phosphatites, indicative of a dynamic near-shore setting.[2] Tectonic activity,



specifically the subduction of the Juan Fernández Ridge, influenced the basin's history of subsidence and uplift, playing a crucial role in the creation of accommodation space and the subsequent concentration of phosphatic sediments.[3]

The phosphate mineralization is found in at least three distinct stratigraphic layers: the Lower Phosphate Manto, the Main Manto, and overlying fluvial deposits.[1] The Lower and Main Mantos represent primary to slightly reworked phosphorites, while the fluvial deposits consist of reworked phosphatic conglomerates.

Quantitative Data

The following tables summarize the available quantitative data on the chemical composition and geological age of the Bahía Inglesa phosphate deposits.

Table 1: Chemical Composition of Bahía Inglesa Phosphate Deposits

Parameter	Value	Reference
P ₂ O ₅ Content	18-22%	[1]
P ₂ O ₅ Content (specific sample)	18.4%	
Principal Phosphate Mineral	Carbonate-fluorapatite (Francolite)	_
Uranium (U) Content	8-10 ppm (typical for uraniferous phosphates in the region)	
Rare Earth Elements (REE)	Data not available in searched literature. Typical sedimentary phosphorites can contain several hundred to over 1000 ppm Total REE.	[4][5]

Disclaimer: Specific, peer-reviewed data on Uranium and Rare Earth Element concentrations for the Bahía Inglesa phosphate deposits were not available in the conducted literature search. The provided Uranium values are based on a general report on uraniferous phosphates in the



region and should be considered indicative. The REE information is based on typical values for similar deposit types.

Table 2: Geochronology of the Bahía Inglesa Formation

Geological Epoch	Age Range (Millions of Years Ago)	Dating Method Mentioned	Reference
Miocene to Pliocene	15.3 - 2.4 Ma	⁸⁷ Sr/ ⁸⁶ Sr, U-Pb	[6][7]

Experimental Protocols

Detailed experimental protocols for the specific analyses of Bahía Inglesa phosphorites are not extensively published. The following represents generalized, standard methodologies for the key analytical techniques mentioned in the literature.

4.1. Determination of P₂O₅ Content (Ammonium Phosphomolybdate Volumetric Method)

This method is a standard procedure for the quantification of phosphorus in phosphate rocks.

- Sample Preparation: A representative sample of the phosphate rock is dried at 105°C and then ground to a fine powder (typically passing through a 0.075 mm sieve).[8]
- Digestion: A precisely weighed aliquot of the powdered sample (e.g., 0.5 g) is digested in a
 mixture of strong acids, such as nitric acid (HNO₃) and perchloric acid (HClO₄), with heating
 to ensure complete dissolution of the phosphate minerals.[9]
- Precipitation: After cooling and dilution, an excess of ammonium molybdate solution is added to the acidic solution. This results in the precipitation of ammonium phosphomolybdate ((NH₄)₃P(MO₃O₁₀)₄), a yellow precipitate.
- Filtration and Washing: The precipitate is separated from the solution by filtration and washed with a dilute potassium nitrate (KNO₃) solution to remove any remaining acid.
- Titration: The washed precipitate is dissolved in a known excess of a standardized sodium hydroxide (NaOH) solution. The excess NaOH is then back-titrated with a standardized acid



solution (e.g., hydrochloric acid, HCI) using phenolphthalein as an indicator.

• Calculation: The amount of NaOH consumed in the reaction with the ammonium phosphomolybdate is used to calculate the percentage of P₂O₅ in the original sample.

4.2. 87Sr/86Sr Isotopic Analysis for Geochronology

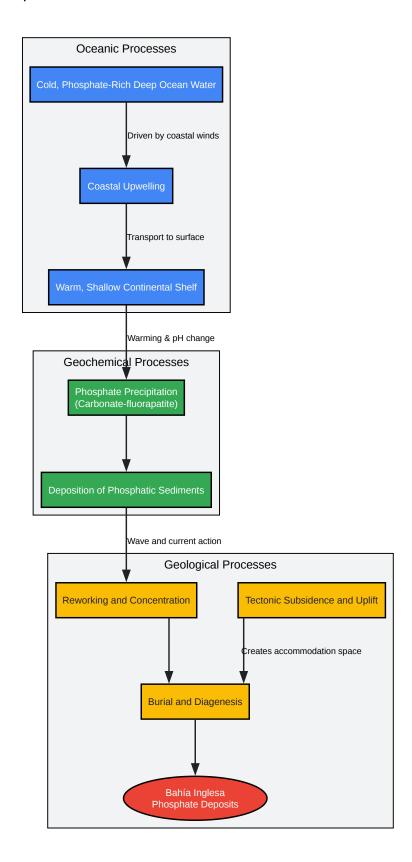
Strontium isotope stratigraphy is a powerful tool for dating marine sediments. It relies on the predictable variation of the ⁸⁷Sr/⁸⁶Sr ratio in seawater over geological time. The analysis of well-preserved marine fossils, such as mollusk shells, from the Bahía Inglesa Formation allows for the determination of the age of the sedimentary layers.[10][11]

- Sample Selection and Preparation: Unaltered fossil material (e.g., mollusk shells) is carefully
 selected to avoid diagenetically altered samples. The samples are cleaned mechanically and
 ultrasonically in deionized water to remove any surface contamination.
- Dissolution: The cleaned sample is dissolved in a weak acid, typically acetic acid or dilute hydrochloric acid, to extract the strontium.
- Strontium Separation: Strontium is separated from other elements in the dissolved sample using ion-exchange chromatography. This involves passing the solution through a column containing a resin that selectively binds strontium, which is then eluted with a specific acid.
- Mass Spectrometry: The isotopic ratios of ⁸⁷Sr/⁸⁶Sr are measured using a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). The purified strontium sample is loaded onto a filament (for TIMS) or introduced into the plasma (for MC-ICP-MS), where it is ionized. The ions are then accelerated and separated based on their mass-to-charge ratio, and the relative abundances of the different strontium isotopes are measured.
- Data Analysis and Age Determination: The measured ⁸⁷Sr/⁸⁶Sr ratio is compared to the established global seawater strontium isotope curve to determine the numerical age of the sample.

Visualizations



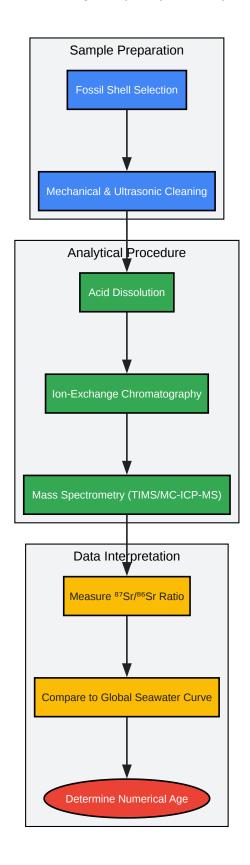
The following diagrams illustrate the key processes involved in the formation of the Bahía Inglesa phosphate deposits.





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Caption: Geological formation of Bahía Inglesa phosphate deposits.





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Caption: Workflow for ⁸⁷Sr/⁸⁶Sr isotope dating.

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- To cite this document: BenchChem. [Geological Origin of Bahía Inglesa Phosphate Deposits: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12719533#geological-origin-of-bah-a-inglesa-phosphate-deposits]

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